molecular formula C20H16BrN3S B12715041 (Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea CAS No. 126164-78-1

(Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea

Cat. No.: B12715041
CAS No.: 126164-78-1
M. Wt: 410.3 g/mol
InChI Key: XKIAEBDAIISATG-UHFFFAOYSA-N
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Description

(Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea is an organosulfur compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thiourea group attached to a phenylmethylene moiety, which is further substituted with an amino and bromine group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea typically involves the condensation of 2-amino-5-bromobenzaldehyde with phenylthiourea. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines and thiols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: A structurally similar compound with a phenyl group attached to the thiourea moiety.

    1-(2-Furoyl)-3-phenylthiourea: Another thiourea derivative with a furoyl group instead of the phenylmethylene moiety.

Uniqueness

(Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea is unique due to the presence of the amino and bromine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

126164-78-1

Molecular Formula

C20H16BrN3S

Molecular Weight

410.3 g/mol

IUPAC Name

4-(2-amino-5-bromophenyl)-1,4-diphenyl-1,3-diazetidine-2-thione

InChI

InChI=1S/C20H16BrN3S/c21-15-11-12-18(22)17(13-15)20(14-7-3-1-4-8-14)23-19(25)24(20)16-9-5-2-6-10-16/h1-13H,22H2,(H,23,25)

InChI Key

XKIAEBDAIISATG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(NC(=S)N2C3=CC=CC=C3)C4=C(C=CC(=C4)Br)N

Origin of Product

United States

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